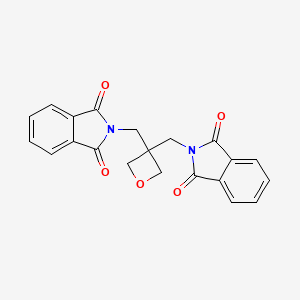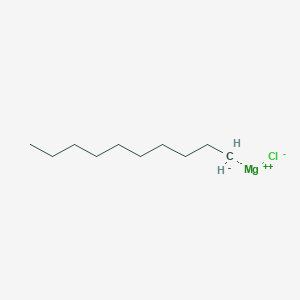
Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
The crystal structure of related compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has been determined, illustrating the molecular arrangement and bonding interactions within these molecules. This type of research provides foundational insights into the physical and chemical properties of similar compounds (Lee, Ryu, & Lee, 2017).
Precursor in Synthetic Chemistry
Compounds like Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides, which bear resemblance in structure to Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate, have been utilized as precursors for synthesizing more complex molecular structures like 3,3‐Difluoroazetidinones, showcasing the role of such molecules in facilitating the synthesis of potentially bioactive compounds (Bordeau, Frébault, Gobet, & Picard, 2006).
Synthesis of Drug Intermediates
The compound has been used in the synthesis of drug intermediates, such as the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, highlighting its importance in the pharmaceutical industry as a building block for more complex therapeutic agents (Min, 2015).
Role in Electrochemical Processes
Research involving compounds like methyl(phenylthio)acetate, structurally akin to this compound, demonstrates the potential of these compounds in electrochemical fluorination processes, hinting at their utility in the field of electrochemistry and radiochemistry (Balandeh et al., 2017).
Safety and Hazards
“Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
The primary target of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is the HIV-1 viral capsid protein (p24) . This protein plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapies .
Mode of Action
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate, also known as Lenacapavir, works by binding directly to the interface between HIV-1 viral capsid protein (p24) subunits in capsid hexamers . This interaction interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, production of capsid protein subunits, and capsid core formation .
Biochemical Pathways
The compound’s interaction with the HIV-1 viral capsid protein affects the HIV-1 replication pathway . By inhibiting the function of the capsid protein, the compound prevents the virus from replicating within host cells . This disruption of the viral replication process can help to control the progression of HIV-1 infection.
Pharmacokinetics
The pharmacokinetic properties of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate are characterized by high GI absorption and BBB permeability . The compound has a log Kp (skin permeation) of -7.12 cm/s and a lipophilicity log Po/w (iLOGP) of 1.62 . These properties suggest that the compound has a good bioavailability and can effectively reach its target sites within the body.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By preventing the virus from replicating, the compound can help to control the viral load in individuals with HIV-1. This can slow the progression of the disease and reduce the risk of transmission.
Propiedades
IUPAC Name |
methyl (2S)-2-(3,5-difluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWGTYLHKCRKG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
